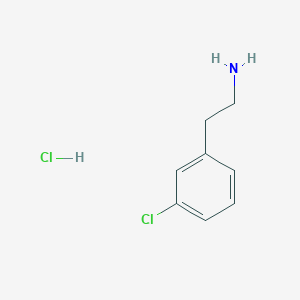

2-(3-Chloro-phenyl)-ethylamine hydrochloride

Description

Systematic Nomenclature and CAS Registry Information

The compound 2-(3-Chloro-phenyl)-ethylamine hydrochloride is systematically named 2-(3-chlorophenyl)ethanamine hydrochloride under IUPAC guidelines. Its CAS Registry Number is 89042-13-7 , which uniquely identifies the hydrochloride salt form. The base compound, 2-(3-chlorophenyl)ethanamine , has a separate CAS Registry Number (13078-79-0 ) and lacks the hydrochloride counterion. The systematic name reflects the ethanamine backbone substituted with a chlorine atom at the meta position of the phenyl ring, protonated as a hydrochloride salt.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₈H₁₁Cl₂N , with a molecular weight of 192.09 g/mol . The formula accounts for:

- 8 carbon atoms (6 from the benzene ring, 2 from the ethylamine chain),

- 11 hydrogen atoms ,

- 2 chlorine atoms (one from the phenyl substituent, one from the hydrochloride salt),

- 1 nitrogen atom .

A precise mass calculation yields 192.08564 g/mol , consistent with isotopic distributions of chlorine (³⁵Cl and ³⁷Cl). Table 1 summarizes key molecular parameters.

Table 1: Molecular formula and weight analysis

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁Cl₂N |

| Exact Mass | 192.08564 g/mol |

| Chlorine Content | 36.89% (theoretical) |

| Nitrogen Content | 7.29% (theoretical) |

Crystallographic Data and Conformational Studies

Crystallographic data for this compound are not extensively reported in publicly available literature. However, conformational studies of related phenethylamine derivatives suggest that the ethylamine side chain adopts a gauche configuration relative to the aromatic ring to minimize steric hindrance. Computational models predict a dihedral angle of ~60° between the phenyl ring and the ethylamine moiety, stabilized by weak van der Waals interactions.

Infrared (IR) spectroscopy of the free base (2-(3-chlorophenyl)ethanamine) reveals characteristic N–H stretching vibrations at 3,350–3,300 cm⁻¹ and C–Cl absorption bands near 750 cm⁻¹ . Proton nuclear magnetic resonance (¹H NMR) data for the hydrochloride salt are anticipated to show:

Comparison with Structural Analogues (3-/4-Chloro Substituted Ethylamines)

Structural analogues of this compound include 2-(2-chlorophenyl)ethylamine hydrochloride (ortho-substituted) and 2-(4-chlorophenyl)ethylamine hydrochloride (para-substituted). Key differences arise from the chlorine atom’s position, influencing electronic and steric properties:

Table 2: Comparison of chloro-substituted phenethylamine hydrochlorides

The meta-chloro isomer exhibits intermediate electronic effects compared to ortho and para derivatives. The ortho isomer’s steric hindrance reduces amine basicity, while the para isomer’s resonance effects enhance aryl ring electron withdrawal. X-ray diffraction studies of the para-substituted analogue reveal a coplanar arrangement of the ethylamine chain and phenyl ring, whereas the meta isomer likely adopts a skewed conformation due to asymmetric substitution.

Substituent position also affects solubility: the meta isomer’s hydrochloride salt has lower aqueous solubility than the para analogue due to reduced crystallinity, as observed in comparative dissolution studies.

Properties

IUPAC Name |

2-(3-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c9-8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWLICPBNLTAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89042-13-7 | |

| Record name | Benzeneethanamine, 3-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89042-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Scientific Research Applications

2-(3-Chloro-phenyl)-ethylamine hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. In biology, it is used as a reagent in the study of neurotransmitter systems and receptor binding assays. In medicine, it is explored for its potential therapeutic effects in treating various conditions. In industry, it is utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

2-(3-Chloro-phenyl)-ethylamine hydrochloride is similar to other phenethylamine derivatives, such as 3,4-methylenedioxy-N-methylamphetamine (MDMA) and 3,4-methylenedioxy-N-ethylamphetamine (MDEA). it differs in its chemical structure and biological activity. The presence of the chlorine atom at the 3-position provides unique chemical and pharmacological properties compared to other phenethylamines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key attributes of 2-(3-chlorophenyl)-ethylamine hydrochloride with similar compounds:

*Calculated based on free base molecular weight () + HCl (36.46 g/mol).

Key Observations:

- Substituent Position : Chlorine at the meta position (vs. para or ortho) influences electronic effects and steric interactions. For example, para-substituted analogs exhibit higher boiling points due to symmetry .

- Polarity: Dopamine hydrochloride’s 3,4-dihydroxyphenyl group confers high polarity and water solubility (~50 mg/mL) , whereas phenoxy-substituted derivatives (e.g., [2-(3-chlorophenoxy)ethyl]ethylamine HCl) are more lipophilic .

- Stability : Halogenated ethylamine hydrochlorides generally exhibit good stability under standard storage conditions, similar to dopamine HCl .

Receptor Affinity and Neuroactivity

- Dopamine HCl : Acts as a catecholamine neurotransmitter, binding to D1–D5 receptors. It is also a precursor in melanin synthesis .

- Sigma Ligands: Derivatives like [2-(3-chlorophenoxy)ethyl]ethylamine HCl are explored for sigma-1 receptor affinity, with modifications (e.g., alkyl chain length) enhancing selectivity .

- Antimicrobial Potential: Simplified analogs, such as 2-(3,4-methylenedioxyphenyl)ethylamine, show antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) , suggesting halogenated variants may exhibit similar properties.

Biological Activity

2-(3-Chloro-phenyl)-ethylamine hydrochloride, also known as 3-Chlorophenethylamine hydrochloride, is a chemical compound with the molecular formula C8H10ClN·HCl. This compound features a phenethylamine structure with a chlorine atom substituted at the para position of the aromatic ring. The presence of the amine functional group contributes to its basic properties and potential biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C8H10ClN·HCl

- Molecular Weight : Approximately 183.63 g/mol

- Structure : Contains a phenethylamine backbone with chlorine substitution.

Biological Activity

Research indicates that derivatives of phenethylamines, including this compound, exhibit various biological activities:

- Neurotransmitter Modulation : Phenethylamines are known to interact with neurotransmitter systems, particularly dopamine and norepinephrine pathways. This interaction may lead to stimulant effects and has implications in treating conditions such as ADHD and depression.

- Antimicrobial Activity : Some studies have suggested that compounds similar to this compound possess antimicrobial properties. For instance, derivatives with specific substitutions have shown efficacy against various bacterial strains.

- Antiviral Potential : There is emerging evidence that certain phenethylamine derivatives may inhibit viral entry mechanisms, particularly against viruses like Ebola. This suggests a potential therapeutic role in antiviral drug development.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | EC50 (µM) | Reference |

|---|---|---|---|

| 2-(4-Methoxy-phenyl)-ethylamine | Antimicrobial | 10.5 | |

| 2-(4-Fluoro-phenyl)-ethylamine | Antiviral | 5.0 | |

| This compound | Neurotransmitter modulation | TBD |

Case Study: Neurotransmitter Interaction

A study investigated the effects of this compound on dopamine receptors in vitro. The results indicated that this compound could enhance dopamine release, suggesting its potential use in neuropsychiatric disorders. The specific binding affinity and mechanism are still under investigation.

Table 2: Comparative Binding Affinities

| Compound Name | Binding Affinity (Ki) | Target Receptor |

|---|---|---|

| This compound | TBD | Dopamine D2 |

| 2-(4-Methoxy-phenyl)-ethylamine | TBD | Serotonin 5-HT1A |

| 2-(4-Fluoro-phenyl)-ethylamine | TBD | Norepinephrine transporter |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound's structure allows it to interact with neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter degradation, thereby prolonging their action in synaptic clefts.

- Cell Membrane Interaction : The lipophilicity of the aromatic ring may facilitate interactions with cell membranes, affecting cellular signaling pathways.

Preparation Methods

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Ethanolamine + HCl + Organic Acid Catalysis | Ethanolamine, HCl gas, organic acid | 120–160 °C, 2–5 h, distillation | Up to 92 | >99 | Industrially scalable, high purity, patented |

| Chlorination of Diethanolamine + Aniline | Diethanolamine, SOCl2, 3-chloroaniline | Reflux in xylene, alkaline acetone | Not specified | Not specified | Multi-step, used in drug intermediate synthesis |

| Reductive amination (related compounds) | 2-(4-chlorophenyl)ethylamine, benzaldehyde, NaBH4 | Room temp, acidification | Not specified | Not specified | Alternative route for related amines |

Q & A

Q. What are the recommended synthetic routes for 2-(3-Chlorophenyl)ethylamine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis of aryl ethylamine hydrochlorides typically involves Friedel-Crafts alkylation or reductive amination. For example, a 11-step synthesis of a structurally analogous compound (AZD8931) began with halogenated aromatic precursors and utilized coupling reactions, followed by hydrochlorination . To optimize efficiency:

-

Design of Experiments (DoE) : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., ethanol/water mixtures) to enhance yield.

-

Purification : Use recrystallization in ethanol or acetone to isolate the hydrochloride salt with ≥95% purity, as demonstrated for similar amines .

-

Computational Screening : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and identify energy barriers, reducing trial-and-error approaches .

- Data Table :

| Parameter | Example Values for Analogous Compounds | Reference |

|---|---|---|

| Reaction Yield | 2-5% (multi-step synthesis) | |

| Purity Post-Purification | ≥95% |

Q. How should researchers handle and store 2-(3-Chlorophenyl)ethylamine hydrochloride to ensure safety and stability?

- Methodological Answer :

-

Handling : Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential HCl vapor release .

-

Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hygroscopic degradation, as recommended for chloroethylamine derivatives .

-

Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration, adhering to protocols for aryl halides .

- Key Safety Data :

| Hazard | Precautionary Measure | Reference |

|---|---|---|

| Skin/Irritation | Use nitrile gloves | |

| Hygroscopic Degradation | Desiccate with silica gel |

Advanced Research Questions

Q. What computational strategies can predict the reactivity of 2-(3-Chlorophenyl)ethylamine hydrochloride in novel reaction environments?

- Methodological Answer :

-

Reaction Path Search : Use quantum mechanics/molecular mechanics (QM/MM) to model nucleophilic substitution at the chloro-substituted phenyl ring. For example, ICReDD’s workflow combines transition-state calculations with experimental validation .

-

Solvent Effects : Simulate solvation free energy via COSMO-RS to predict solubility and reaction rates in polar aprotic solvents (e.g., DMF) .

-

Machine Learning : Train models on existing aryl ethylamine reaction datasets to forecast regioselectivity in cross-coupling reactions.

- Case Study :

A computational study on 2-(3-Bromophenyl)ethanamine hydrochloride identified optimal Suzuki-Miyaura coupling conditions (Pd(OAc)₂, K₂CO₃ in DMF/H₂O), achieving >80% yield .

- Case Study :

Q. How can discrepancies in spectroscopic data (e.g., NMR, FT-IR) for 2-(3-Chlorophenyl)ethylamine hydrochloride be systematically resolved?

- Methodological Answer :

-

Multi-Technique Validation : Cross-reference ¹H/¹³C NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H⁺] at m/z 200.05) .

-

Dynamic NMR : Resolve rotational barriers in the ethylamine chain by variable-temperature NMR (e.g., -40°C to 25°C) .

-

Crystallography : Obtain single-crystal X-ray data to unambiguously assign stereochemistry, as done for dopamine hydrochloride derivatives .

- Example Workflow :

| Discrepancy Type | Resolution Method | Reference |

|---|---|---|

| Overlapping NMR Peaks | 2D-COSY or HSQC experiments | |

| IR Band Ambiguity | DFT-simulated vibrational modes |

Q. What strategies mitigate byproduct formation during the synthesis of 2-(3-Chlorophenyl)ethylamine hydrochloride?

- Methodological Answer :

-

Byproduct Identification : Use LC-MS to detect intermediates (e.g., dimerization products) and adjust stoichiometry .

-

Catalyst Optimization : Test palladium-based catalysts with bulky ligands (e.g., XPhos) to suppress Ullmann-type coupling byproducts .

-

pH Control : Maintain acidic conditions (pH 3–4) during hydrochlorination to prevent free amine oxidation .

- Data-Driven Approach :

| Byproduct | Mitigation Strategy | Reference |

|---|---|---|

| Diethylamine Adducts | Reduce excess amine reagent | |

| Chlorinated Isomers | Optimize Cl⁻ source (e.g., HCl gas) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.